molecular formula C7H11ClF3NO B2463832 [4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride CAS No. 2361643-77-6

[4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride

Cat. No.: B2463832
CAS No.: 2361643-77-6
M. Wt: 217.62
InChI Key: BCCINLIIFKZTTD-UHFFFAOYSA-N
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Description

[4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride is a chemical compound with the molecular formula C7H11ClF3NO and a molecular weight of 217.62 g/mol . This compound is known for its unique bicyclic structure, which includes a trifluoromethyl group and an oxabicyclohexane ring. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the oxabicyclohexane ring: This step involves the cyclization of a suitable precursor to form the oxabicyclohexane ring.

    Introduction of the trifluoromethyl group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Common industrial methods include continuous flow synthesis and batch processing.

Chemical Reactions Analysis

Types of Reactions

[4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding oxides or ketones.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

[4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group and the oxabicyclohexane ring makes [4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride unique. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various research applications.

Properties

IUPAC Name

[4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO.ClH/c8-7(9,10)5-1-6(2-5,3-11)12-4-5;/h1-4,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCINLIIFKZTTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(OC2)CN)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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